molecular formula C8H12O2 B11782787 Cyclopropyl(tetrahydrofuran-2-yl)methanone

Cyclopropyl(tetrahydrofuran-2-yl)methanone

Cat. No.: B11782787
M. Wt: 140.18 g/mol
InChI Key: UMUYCUWQENMEAO-UHFFFAOYSA-N
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Description

Cyclopropyl(tetrahydrofuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(tetrahydrofuran-2-yl)methanone typically involves the reaction of cyclopropyl ketones with tetrahydrofuran derivatives. One common method includes the use of cyclopropyl methyl ketone and tetrahydrofuran in the presence of a strong acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized for maximum efficiency and minimal by-products. Purification steps such as distillation or crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropyl(tetrahydrofuran-2-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: Cyclopropyl(tetrahydrofuran-2-yl)methanone is unique due to the combination of the cyclopropyl group and tetrahydrofuran ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclopropyl(oxolan-2-yl)methanone

InChI

InChI=1S/C8H12O2/c9-8(6-3-4-6)7-2-1-5-10-7/h6-7H,1-5H2

InChI Key

UMUYCUWQENMEAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C2CC2

Origin of Product

United States

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